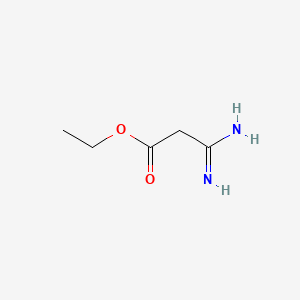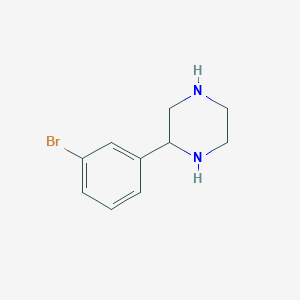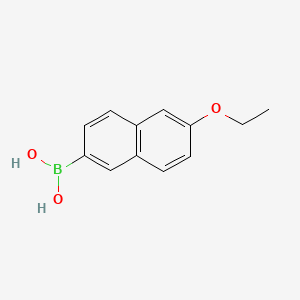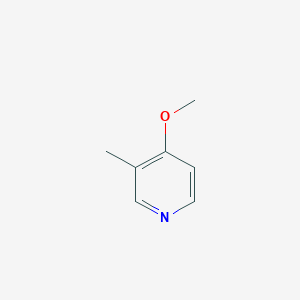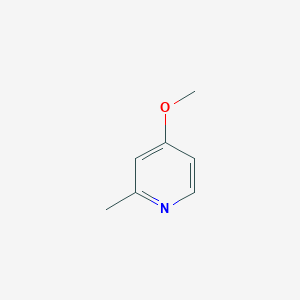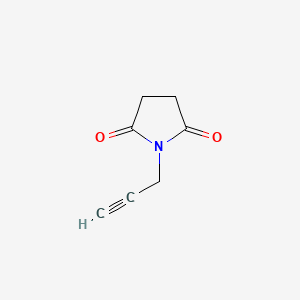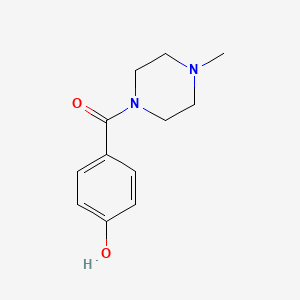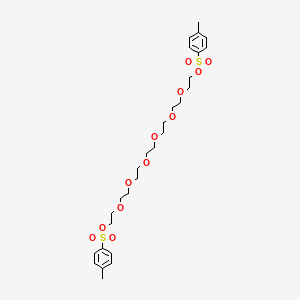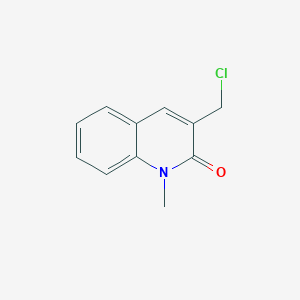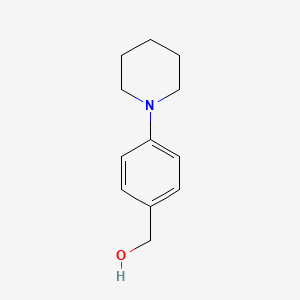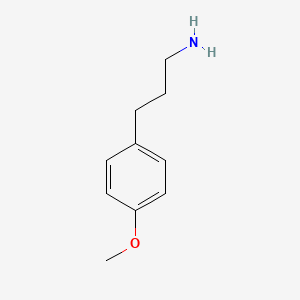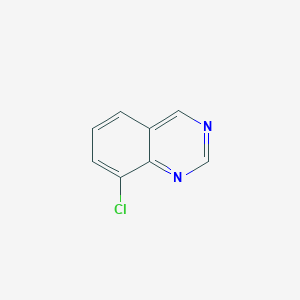
8-Cloroquinazolina
Descripción general
Descripción
8-Chloroquinazoline is a derivative of quinazoline, an aromatic heterocyclic compound with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Aplicaciones Científicas De Investigación
8-Chloroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Derivatives of 8-Chloroquinazoline have shown potential as anticancer and antimicrobial agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
Target of Action
8-Chloroquinazoline, a derivative of quinazoline, has been identified as a potential therapeutic agent in various diseases Quinazoline derivatives have been known to target specific molecular pathways, particularly in the context of cancer treatment .
Mode of Action
Quinazoline derivatives are known to interact with their targets in a way that can lead to various changes at the cellular level . For instance, some quinazoline derivatives have demonstrated antiproliferative action against certain cell lines .
Biochemical Pathways
Quinazoline derivatives have been associated with a wide range of biological properties and are known to impact various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule, including its adme properties, play a crucial role in determining its bioavailability .
Result of Action
Quinazoline derivatives have been shown to have antiproliferative action against certain cell lines, indicating their potential impact at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound like 8-Chloroquinazoline . These factors can include the presence of other substances, temperature, pH, and other conditions in the body or the external environment.
Análisis Bioquímico
Cellular Effects
Quinazoline derivatives have been associated with a range of pharmacological activities, including anti-cancer, anti-microbial, and anti-convulsant effects . It is plausible that 8-Chloroquinazoline may have similar effects on cells, influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinazoline typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of quinazoline with chlorinating agents under mild conditions. The chlorination reaction can be carried out using various chlorinating agents, such as thionyl chloride or phosphorus oxychloride, in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of 8-Chloroquinazoline follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of scalable reaction conditions and efficient purification techniques to ensure the production of high-purity 8-Chloroquinazoline .
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloroquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions include substituted quinazolines, which can have various functional groups depending on the reagents used .
Comparación Con Compuestos Similares
Quinazoline: The parent compound, which lacks the chlorine substitution.
4-Chloroquinazoline: Another chlorinated derivative with the chlorine atom at a different position.
2-Aminoquinazoline: A derivative with an amino group at the second position.
Uniqueness of 8-Chloroquinazoline: 8-Chloroquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the eighth position can enhance its ability to interact with certain biological targets, making it a valuable compound in drug discovery and development .
Propiedades
IUPAC Name |
8-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAOERVORSOTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392307 | |
| Record name | 8-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7557-04-2 | |
| Record name | 8-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


